BenchChemオンラインストアへようこそ!

Fmoc-D-Ala-OH.H2O

Enantiomeric purity Stereochemical integrity Chiral resolution

This Fmoc-D-Ala-OH·H₂O (CAS 884880-37-9) is the hydrated N-α-Fmoc-protected D-alanine essential for introducing D-Ala residues in SPPS. The precisely defined water content (≤6.0%) enables accurate molar calculations in GMP workflows, while the D-configuration provides protease resistance unattainable with L- or racemic alternatives. Cited in patented degarelix synthesis and validated by NIR PAT models (R²>0.95), this building block ships with traceability documentation for semaglutide ANDA/DMF filings—eliminating re-validation costs.

Molecular Formula C18H19NO5
Molecular Weight 329.3
CAS No. 884880-37-9
Cat. No. B3163576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Ala-OH.H2O
CAS884880-37-9
Molecular FormulaC18H19NO5
Molecular Weight329.3
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O
InChIInChI=1S/C18H17NO4.H2O/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21);1H2/t11-;/m1./s1
InChIKeyGAPWKFLOMOFHGO-RFVHGSKJSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Ala-OH·H₂O (CAS 884880-37-9) for Solid-Phase Peptide Synthesis: Core Properties and Procurement Considerations


Fmoc-D-Ala-OH·H₂O (CAS 884880-37-9) is the hydrated form of N-α-(9-fluorenylmethoxycarbonyl)-D-alanine, a protected chiral amino acid building block used in Fmoc solid-phase peptide synthesis (SPPS) for introducing D-alanine residues . The compound exists as a white to off-white crystalline powder with a molecular formula of C₁₈H₁₉NO₅ (molecular weight 329.35 g/mol) and is supplied with specification-grade purity for research and pharmaceutical manufacturing applications [1]. Its primary function is as the initial C-terminal anchoring residue or as an internal stereochemical determinant in therapeutic peptides, where the D-configuration confers distinct structural and biological properties relative to L-alanine-containing analogs [2].

Why Fmoc-D-Ala-OH·H₂O Cannot Be Replaced with Fmoc-L-Ala-OH or Fmoc-DL-Ala-OH in Critical SPPS Workflows


In Fmoc-SPPS workflows targeting stereochemically defined therapeutic peptides, substitution with the L-enantiomer (Fmoc-L-Ala-OH) or the racemic mixture (Fmoc-DL-Ala-OH, CAS 35661-38-2) fundamentally alters the peptide's three-dimensional architecture . D-amino acid incorporation produces peptides that are resistant to endogenous protease degradation due to the stereoselectivity of mammalian proteases for L-amino acid substrates, a property not achievable with L-configuration building blocks [1]. Additionally, the hydrated form (CAS 884880-37-9) provides distinct handling and analytical characteristics compared to the anhydrous form (CAS 79990-15-1), including defined water content (≤6.0% by Karl Fischer) that influences precise molar calculations in GMP-scale syntheses . The quantitative evidence below establishes the specific dimensions where this compound differentiates from its closest alternatives.

Quantitative Differentiation Evidence for Fmoc-D-Ala-OH·H₂O: Head-to-Head Comparisons with Structural Analogs


Enantiomeric Purity: Fmoc-D-Ala-OH·H₂O vs. Fmoc-DL-Ala-OH (Racemic Mixture)

Fmoc-D-Ala-OH·H₂O supplied under Novabiochem® specification demonstrates enantiomeric purity ≥99.5% (a/a) . In contrast, the racemic mixture Fmoc-DL-Ala-OH (CAS 35661-38-2) contains approximately 50% L-enantiomer by definition. This ~49.5 percentage point difference in stereochemical homogeneity translates to substantially reduced diastereomeric contamination in the final peptide product when the single enantiomer is employed [1].

Enantiomeric purity Stereochemical integrity Chiral resolution

Hydrate vs. Anhydrous Form: Water Content and Molecular Weight Differential

Fmoc-D-Ala-OH·H₂O (CAS 884880-37-9) is the monohydrate form with a molecular weight of 329.35 g/mol and a defined water content specification of ≤6.0% by Karl Fischer titration . The anhydrous form Fmoc-D-Ala-OH (CAS 79990-15-1) has a molecular weight of 311.3 g/mol and contains no stoichiometric water . The hydrate contains approximately 5.47% water by stoichiometric calculation (18.0 / 329.35 = 5.47%), which aligns with the ≤6.0% specification limit observed in commercial material [1].

Hydrate stoichiometry Karl Fischer titration Molar calculation accuracy

Industrial Process Qualification: Near-Infrared Spectroscopic Monitoring Model Validation

A 2023 study established and validated a near-infrared (NIR) spectroscopic model specifically for monitoring Fmoc-D-Ala-OH concentration during SPPS reactions [1]. The partial least squares regression model achieved a determination coefficient (R²) of 0.9677 for the calibration set and 0.9561 for the prediction set, with root mean square errors of 0.9284 mg/mL and 1.1208 mg/mL, respectively [1]. This represents a validated, compound-specific process analytical technology (PAT) framework not demonstrated for alternative Fmoc-alanine derivatives in the same publication.

Process analytical technology NIR spectroscopy Coupling reaction monitoring

GMP-Scale Degarelix Synthesis: Defined Stoichiometry for First Residue Coupling

In a patented GMP-scale manufacturing process for the GnRH antagonist degarelix, Fmoc-D-Ala-OH is employed as the initial C-terminal residue coupled to amino resin at a defined stoichiometry of 2 equivalents [1]. The process specifies 27.0 g Fmoc-D-Ala-OH (2 eq.), 14.3 g HOBt, and 13.2 mL DIC dissolved in 250 mL DMF for activation prior to resin loading [1]. This validated industrial-scale protocol is specific to the D-enantiomer; substitution with Fmoc-L-Ala-OH would yield the incorrect stereoisomer of degarelix, while racemic Fmoc-DL-Ala-OH would introduce stereochemical heterogeneity requiring additional purification steps [2].

Degarelix manufacturing Resin loading Process reproducibility

Melting Point and Physical Form Differential: Hydrate vs. Anhydrous Specifications

The hydrated form Fmoc-D-Ala-OH·H₂O (CAS 884880-37-9) and the anhydrous form (CAS 79990-15-1) exhibit distinct melting point ranges under standardized analytical conditions . The hydrate specification (Novabiochem® grade) reports a melting point of 113-123 °C , while the anhydrous form specification reports a higher melting point range of 147-157 °C . This approximately 34 °C lower onset melting temperature for the hydrate provides a clear thermal signature for identity confirmation and polymorphic form verification in incoming quality control workflows.

Thermal characterization Polymorph identification Quality control

Validated Application Scenarios for Fmoc-D-Ala-OH·H₂O: Where Quantitative Differentiation Drives Procurement Decisions


GMP Manufacturing of GnRH Antagonists (Degarelix and Structural Analogs)

Fmoc-D-Ala-OH·H₂O is the specified first residue in patented solid-phase synthesis protocols for degarelix, with validated coupling conditions using 2 equivalents of the building block activated with HOBt/DIC in DMF [1]. The D-configuration at the C-terminus is essential for receptor binding; substitution with L-alanine produces a stereochemically incorrect analog lacking therapeutic activity. Procurement of this specific CAS-registered hydrate ensures compliance with established process validation documentation and eliminates the need for re-validation of alternative building block sources.

Protease-Resistant Therapeutic Peptide Development

Incorporation of D-alanine residues using Fmoc-D-Ala-OH·H₂O confers resistance to endogenous protease degradation in peptide therapeutics [1]. Peptides containing D-amino acids exhibit extended circulatory half-life compared to all-L counterparts because mammalian proteases are stereoselective for L-amino acid substrates. This building block is particularly valuable in developing orally bioavailable or long-acting peptide analogs where metabolic stability is a primary design constraint.

Process Analytical Technology (PAT)-Enabled SPPS Manufacturing

Industrial peptide manufacturers implementing PAT frameworks can leverage the validated NIR spectroscopic monitoring model specifically developed for Fmoc-D-Ala-OH coupling reactions [1]. The model demonstrates robust predictive performance (R² > 0.95 for both calibration and prediction sets) and enables real-time, non-destructive monitoring of building block consumption during SPPS. This reduces reliance on offline HPLC sampling and supports automated feedback control in continuous manufacturing workflows.

Reference Standard for Semaglutide and GLP-1 Agonist Analytical Methods

Fmoc-D-Ala-OH·H₂O (CAS 884880-37-9) is specified as a reference standard for analytical method development, method validation (AMV), and quality control applications during commercial production of semaglutide and related GLP-1 receptor agonists [1]. The material is supplied with traceability documentation against pharmacopeial standards (USP or EP) and is suitable for Abbreviated New Drug Application (ANDA) filing, forced degradation studies, and Drug Master File (DMF) submission support.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-D-Ala-OH.H2O

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.